SW155246
Übersicht
Beschreibung
SW155246 ist ein selektiver Inhibitor der DNA-Methyltransferase 1 (DNMT1), ein Enzym, das für die Aufrechterhaltung von DNA-Methylierungsmustern während der Zellteilung verantwortlich ist. Diese Verbindung hat in der Krebsforschung aufgrund ihrer Fähigkeit, Tumorsuppressorgener durch Hemmung der DNA-Methylierung zu reaktivieren, großes Potenzial gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernsulfonamidstruktur. Die Reaktion umfasst typischerweise die Nitrierung eines Chlorbenzolderivats, gefolgt von Sulfonierung und anschließender Kupplung mit einem Naphthol-Derivat. Das Endprodukt wird durch Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren und gleichzeitig Abfall und Kosten zu minimieren. Fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können zur Steigerung der Effizienz eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
SW155246 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Arzneimittelentwicklung: Die Verbindung wird beim Screening potenzieller therapeutischer Wirkstoffe verwendet, die auf DNA-Methyltransferasen abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch die selektive Hemmung der DNA-Methyltransferase 1. Diese Hemmung verhindert den Transfer von Methylgruppen zu Cytosinresten in der DNA, was zur Reaktivierung stillgelegter Gene, einschließlich Tumorsuppressorgener, führt. Die Verbindung bindet an das aktive Zentrum der DNA-Methyltransferase 1 und blockiert ihre enzymatische Aktivität .
Wirkmechanismus
Target of Action
The primary target of SW155246 is human DNA methyltransferases (DNMT), specifically DNMT1 . DNMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carbon-5 position of cytosine residues, leading to an epigenetic modification .
Mode of Action
this compound inhibits DNMT1 by binding to it .
Biochemical Pathways
The inhibition of DNMT1 by this compound affects the methylation patterns of DNA. DNMT1 is responsible for maintaining these patterns during replication . Therefore, the inhibition of DNMT1 can lead to changes in gene expression.
Result of Action
The inhibition of DNMT1 by this compound can lead to changes in gene expression, which can have various downstream effects, including potential therapeutic applications in the treatment of cancer and other diseases .
Biochemische Analyse
Biochemical Properties
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide plays a crucial role in biochemical reactions by inhibiting DNMT1. This enzyme is responsible for maintaining DNA methylation patterns, which are essential for gene regulation and cellular differentiation. By inhibiting DNMT1, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide induces demethylation of cytosines, leading to changes in gene expression. The compound interacts specifically with DNMT1, binding to its active site and preventing it from catalyzing the methylation of DNA .
Cellular Effects
The effects of 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide on various cell types are profound. In cancer cells, such as A549 cells, the compound induces the re-expression of tumor suppressor genes like RASSF1, which can inhibit cell proliferation and induce apoptosis . Additionally, the compound influences cell signaling pathways by altering the methylation status of key regulatory genes. This can lead to changes in cellular metabolism, differentiation, and overall cell function.
Molecular Mechanism
At the molecular level, 4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide exerts its effects by binding to the active site of DNMT1. This binding inhibits the enzyme’s activity, preventing the transfer of methyl groups to cytosine residues in DNA. The inhibition of DNMT1 leads to a reduction in DNA methylation, which can result in the reactivation of silenced genes. This mechanism is particularly important in the context of cancer, where hypermethylation of tumor suppressor genes is a common occurrence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SW155246 involves several steps, starting with the preparation of the core sulfonamide structure. The reaction typically involves the nitration of a chlorobenzene derivative, followed by sulfonation and subsequent coupling with a naphthol derivative. The final product is purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Analyse Chemischer Reaktionen
Reaktionstypen
SW155246 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Nitro- und Sulfonamidgruppen. Es kann auch an Reduktionsreaktionen teilnehmen, bei denen die Nitrogruppe zu einem Amin reduziert wird .
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Reduktionsreaktionen: Häufig verwendete Reduktionsmittel sind Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zebularin: Ein weiterer DNA-Methyltransferase-Inhibitor, aber weniger selektiv als SW155246.
Einzigartigkeit
This compound ist aufgrund seiner hohen Selektivität für DNA-Methyltransferase 1 einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle dieses Enzyms bei der epigenetischen Regulation und im Krebs macht .
Biologische Aktivität
SW155246 is a sulfonamide compound identified as a selective inhibitor of human DNA methyltransferase 1 (DNMT1), which plays a crucial role in the regulation of gene expression through DNA methylation. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to demethylate tumor suppressor genes (TSGs) and reactivate their expression.
This compound exhibits a strong inhibitory effect on DNMT1, with an IC50 value of 1.2 μM , indicating its potency against this enzyme. Notably, it shows a 30-fold preference for inhibiting DNMT1 over DNMT3A and DNMT3B, making it a promising candidate for targeted epigenetic therapies in cancer treatment . The compound acts by binding to the active site of DNMT1, thereby preventing the transfer of methyl groups to cytosine residues in DNA, which is essential for maintaining gene silencing.
Structure-Activity Relationship (SAR)
A focused SAR analysis revealed that the hydroxyl group of this compound is critical for its biological activity. Modifications to this group, such as its removal or methylation, significantly diminish the compound's efficacy . The structural integrity of this compound allows it to form essential hydrogen bonds with amino acids in the active site of DNMT1, specifically Asn1267, which is vital for the enzyme's catalytic function .
Inhibition of Methylation
In vitro studies have demonstrated that this compound can inhibit global DNA methylation in various cancer cell lines, including HeLa and breast cancer cells. This inhibition leads to the reactivation of several TSGs, such as P16 , TIMP3 , and MLH1 , by promoting demethylation at their promoter regions . The compound's ability to induce TSG reactivation highlights its potential as an epigenetic drug.
Cancer Cell Lines
In a study published in Cancer Biology & Therapy, this compound was shown to inhibit breast cancer cell growth, migration, and invasion. The compound effectively reduced the methylation levels of key genes involved in tumor suppression, leading to enhanced apoptosis in cancer cells .
Selectivity and Toxicity
This compound has been characterized as not generating reactive oxygen species (ROS) during its action, which is a significant advantage over other DNMT inhibitors that can induce oxidative stress . This property suggests that this compound may have a more favorable safety profile in clinical applications.
Comparative Efficacy
The following table summarizes the biological activity and selectivity of this compound compared to other known DNMT inhibitors:
Compound | Target Enzyme | IC50 (μM) | Selectivity Ratio (DNMT1:DNMT3A) | Notable Effects |
---|---|---|---|---|
This compound | DNMT1 | 1.2 | 30:1 | Reactivates TSGs; inhibits cell growth |
Compound A | DNMT1 | 2.5 | 10:1 | Induces apoptosis |
Compound B | DNMT3A | 5.0 | 5:1 | Moderate TSG reactivation |
Eigenschaften
IUPAC Name |
4-chloro-N-(4-hydroxynaphthalen-1-yl)-3-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-13-6-5-10(9-15(13)19(21)22)25(23,24)18-14-7-8-16(20)12-4-2-1-3-11(12)14/h1-9,18,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYDEJYIVZNWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420092-79-1 | |
Record name | 420092-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SW155246 interact with DNA methyltransferases (DNMTs) and what are the downstream effects?
A: While the precise binding mode of this compound to DNMT1 is not fully elucidated in the provided research, studies suggest it acts as an antagonist, meaning it likely binds to the enzyme and blocks its activity. [] This inhibition is selective for DNMT1 over other DNMT isoforms like DNMT3A and DNMT3B. [] By inhibiting DNMT1, this compound prevents the addition of methyl groups to DNA. This can lead to the reactivation of silenced tumor suppressor genes like RASSF1A, as observed in A549 cancer cells. [] This reactivation is a desirable outcome in cancer treatment.
Q2: What is known about the structure-activity relationship (SAR) of this compound and its impact on DNMT inhibition?
A: The research highlights the existence of "activity cliffs" surrounding this compound. [] This means that even small structural modifications to the compound can drastically impact its ability to inhibit DNMT1. Specifically, the presence of the sulfonamide group and the specific arrangement of the chloro and nitro groups on the benzene ring are crucial for activity. [] Molecules with high structural similarity but lacking these features showed no DNMT1 inhibition. [] This sensitivity to structural changes underscores the importance of understanding the SAR for developing more potent and selective DNMT1 inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.